Methyl 4-(1H-pyrazol-4-yl)benzoate
Description
Methyl 4-(1H-pyrazol-4-yl)benzoate is an aromatic ester derivative featuring a pyrazole ring attached to the para-position of a benzoate ester. This compound serves as a key intermediate in medicinal chemistry and materials science due to its versatile reactivity and structural modularity. Its synthesis typically involves condensation reactions between substituted benzoic acids and pyrazole derivatives under acidic or catalytic conditions .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 4-(1H-pyrazol-4-yl)benzoate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-6-12-13-7-10/h2-7H,1H3,(H,12,13) |
InChI Key |
LRVSDHLCZMHIDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazine Hydrate Cyclization of α,β-Unsaturated Esters
One established method involves the cyclization of α,β-unsaturated esters with hydrazine hydrate to form the pyrazole ring directly on the benzoate framework.
Reaction conditions and procedure:
- Starting with crude methyl 4-(3-(dimethylamino)acryloyl)benzoate (28.1 mmol) dissolved in ethanol (100 mL).
- Hydrazine monohydrate (1.5 mL, 30.9 mmol) is added.
- The mixture is heated at 50 °C for 24 hours, then temperature is increased to 60 °C for an additional 24 hours.
- Further hydrazine monohydrate (1.5 mL) is added, and the reaction continues at 60 °C for 6 more hours.
- The reaction mixture is cooled, concentrated, and dried under vacuum at 45 °C overnight.
- Yields methyl 4-(1H-pyrazol-3-yl)benzoate as an orange solid quantitatively (8.15 g).
- Melting point: 106 °C (decomposition).
- Characterization by 1H NMR shows aromatic protons and pyrazole ring signals consistent with the structure.
- This method is referenced in multiple synthetic protocols and patent literature.
Nucleophilic Substitution Using Pyrazole and Methyl 4-(Bromomethyl)benzoate
Another approach involves the alkylation of pyrazole with methyl 4-(bromomethyl)benzoate under basic conditions.
Reaction conditions and procedure:
- Pyrazole (743 mg) is dissolved in N,N-dimethylformamide (10 mL) under nitrogen atmosphere and cooled to 0 °C.
- Sodium hydride (NaH, 480 mg, 60% dispersion) is added carefully.
- The mixture is stirred at 0 °C for 10 minutes and then at room temperature for 1 hour.
- Methyl 4-(bromomethyl)benzoate (2.50 g) is added.
- The reaction mixture is stirred at room temperature for 2 hours.
- The reaction is quenched with ice water and extracted with ethyl acetate-toluene.
- The organic layer is dried over magnesium sulfate and purified.
Condensation and Cyclization Using Semicarbazides and Vilsmeier-Haack Reagents
For pyrazole derivatives with aromatic substituents, a multi-step procedure is employed:
- Condensation of acetophenone derivatives with semicarbazide hydrochloride in presence of sodium acetate to form semicarbazones.
- Treatment of semicarbazones with Vilsmeier-Haack reagent (dimethylformamide-phosphorus oxychloride) to yield pyrazole-4-carbaldehydes.
- Subsequent functional group modifications and condensations lead to substituted pyrazole benzoate derivatives.
- This route is more complex but allows structural diversity and fine-tuning of substituents.
Summary Table of Preparation Methods
Analytical and Characterization Data
Nuclear Magnetic Resonance (NMR):
1H NMR spectra of methyl 4-(1H-pyrazol-3-yl)benzoate show characteristic aromatic multiplets around δ 8.15–7.83 ppm and pyrazole proton signals near δ 7.65 and 6.71 ppm. The methyl ester singlet appears at δ 3.94 ppm.Mass Spectrometry (MS):
Electron ionization mass spectra (EIMS) confirm molecular ion peaks consistent with molecular weight 202.21 g/mol for methyl 4-(1H-pyrazol-3-yl)benzoate.Melting Point:
Reported melting points for the pyrazole benzoate compounds range around 106 °C with decomposition.X-Ray Crystallography: For related pyrazole derivatives, single-crystal X-ray diffraction confirms the pyrazole ring formation and ester positioning, supporting the structural assignments.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(1H-pyrazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrazole ring and benzoate ester can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 4-(1H-pyrazol-4-yl)benzoic acid.
Reduction: Formation of 4-(1H-pyrazol-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-(1H-pyrazol-4-yl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(1H-pyrazol-4-yl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key Observations:
- Substituent Effects: Methylation of the pyrazole nitrogen (e.g., 179057-12-6) increases molecular weight and boiling point compared to the parent compound due to enhanced van der Waals interactions . Chloro and dimethyl groups (955971-17-2) further elevate boiling points and density, reflecting increased molecular bulk and polarity .
- Ester Group Variations: Ethyl esters (e.g., ) exhibit higher molecular weights but similar polarities to methyl esters.
Analytical and Crystallographic Data
- Structural Confirmation: Techniques like ¹H NMR and HRMS are standard for verifying purity and structure . SHELX programs (e.g., SHELXL) are widely used for crystallographic refinement , while Multiwfn aids in electron density analysis .
Q & A
Basic: What are the common synthetic routes for Methyl 4-(1H-pyrazol-4-yl)benzoate, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves coupling pyrazole derivatives with substituted benzoic acid esters. A multi-step approach may include:
- Step 1: Suzuki-Miyaura cross-coupling of 4-bromobenzoate with a pyrazole boronic ester under palladium catalysis .
- Step 2: Esterification of the resulting acid using methanol and a catalytic acid (e.g., H₂SO₄).
Optimization Tips: - Temperature: Maintain 80–100°C for coupling reactions to enhance yield .
- Solvent Choice: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Catalyst Loading: 2–5 mol% Pd(PPh₃)₄ improves efficiency while minimizing side products .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks to confirm aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl (δ ~165 ppm) .
- IR Spectroscopy: Identify ester C=O stretches (~1720 cm⁻¹) and pyrazole N-H bonds (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 217.08 (C₁₁H₁₀N₂O₂) .
Advanced: How can X-ray crystallography using SHELX software aid in determining the crystal structure?
Methodological Answer:
- Data Collection: Use high-resolution synchrotron data (≤1.0 Å) to resolve hydrogen bonding between pyrazole N-H and ester carbonyl groups .
- Refinement (SHELXL):
- Validation: Check R-factors (<5%) and electron density maps for missing atoms .
Advanced: What strategies address regioselectivity challenges in synthesizing pyrazole-containing benzoates?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., using tert-butoxycarbonyl for pyrazole NH) to direct coupling to the 4-position .
- Catalytic Control: Employ Pd-catalyzed conditions favoring C4 coupling over C5 in pyrazole rings .
- Computational Modeling: Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide synthetic design .
Data Contradiction Analysis: How to resolve discrepancies in reported biological activities of similar compounds?
Methodological Answer:
- Standardized Assays: Re-evaluate IC₅₀ values under uniform conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Structural Confirmation: Verify compound purity via HPLC (>98%) and crystallography to rule out isomer interference .
- Mechanistic Studies: Use in vitro enzyme inhibition assays (e.g., kinase profiling) to correlate activity with specific functional groups .
Advanced: How can computational methods predict the reactivity of this compound in biological systems?
Methodological Answer:
- Docking Simulations: Model interactions with target proteins (e.g., COX-2) using AutoDock Vina to identify binding affinities .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
- ADMET Prediction: Use SwissADME to evaluate solubility (LogP ~2.1) and cytochrome P450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
